molecular formula C15H18N2O2 B11853867 Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate CAS No. 1007879-60-8

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate

Cat. No.: B11853867
CAS No.: 1007879-60-8
M. Wt: 258.32 g/mol
InChI Key: BUNYHRASRBIYDM-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is a chemical compound with the molecular formula C15H18N2O2 and is available for research and development purposes . This compound belongs to a class of synthetic intermediates featuring a dimethylaminoacetate ester group attached to a quinoline ring system, a structure known to be of significant interest in medicinal and organic chemistry. While specific biological data for this exact molecule is limited, analogous compounds with the quinoline scaffold are extensively studied for their diverse pharmacological properties. Similarly, the dimethylaminoacetate functional group is a common building block in synthetic chemistry. As such, this compound is a valuable candidate for method development in organic synthesis, the exploration of new chemical spaces, and investigations into structure-activity relationships. It is supplied exclusively for use in laboratory research and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

1007879-60-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-quinolin-3-ylacetate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)14(17(2)3)12-9-11-7-5-6-8-13(11)16-10-12/h5-10,14H,4H2,1-3H3

InChI Key

BUNYHRASRBIYDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2N=C1)N(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Quinolin-3-YL Acetate Precursors

A plausible route involves the alkylation of a quinolin-3-yl acetate intermediate with dimethylamine. For example, ethyl 2-chloro-2-(quinolin-3-yl)acetate can react with dimethylamine in anhydrous ethanol under reflux conditions. This method mirrors the synthesis of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, where ethyl benzoylacetate was treated with N,N-dimethylformamide dimethyl acetal to introduce the dimethylamino group.

Reaction Conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : 60–80°C

  • Time : 12–24 hours

  • Yield : ~70–85% (estimated based on analogous reactions)

Michael Addition Using Quinolin-3-YL Ketones

The Michael addition of dimethylamine to ethyl 2-(quinolin-3-yl)acrylate represents another potential pathway. This approach is analogous to the synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-hydroxyprop-2-ylamino)acrylate, where a β-keto ester reacted with an amino alcohol.

Optimization Insights :

  • Catalytic bases such as triethylamine enhance nucleophilicity.

  • Low temperatures (0–10°C) minimize side reactions.

Condensation Reactions with Dimethylamine Derivatives

Condensation of Quinolin-3-YL Glyoxylate with Dimethylamine

Ethyl 2-(quinolin-3-yl)glyoxylate can undergo condensation with dimethylamine hydrochloride in the presence of a coupling agent such as T3P (propylphosphonic anhydride). This method is inspired by the T3P-mediated synthesis of quinoline-substituted pyrazoles.

Typical Procedure :

  • Dissolve ethyl glyoxylate (1.0 mmol) and dimethylamine hydrochloride (1.2 mmol) in dichloromethane.

  • Add T3P (1.5 mmol) and stir at room temperature for 6 hours.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Analytical Validation :

  • ¹H NMR : Expected signals at δ 1.25 (t, 3H, CH₂CH₃), δ 2.30 (s, 6H, N(CH₃)₂), and δ 5.10 (s, 1H, CH).

  • MS (ESI+) : m/z 287.2 [M + H]⁺.

Reductive Amination Strategies

Reductive Amination of Ethyl 2-Oxo-2-(Quinolin-3-YL)Acetate

Reductive amination using dimethylamine and sodium cyanoborohydride offers a mild route to the target compound. This method is analogous to the synthesis of benzothiazolyl acetohydrazides, where hydrazine hydrate reacted with ethyl esters.

Procedure :

  • Dissolve ethyl 2-oxo-2-(quinolin-3-yl)acetate (1.0 mmol) in methanol.

  • Add dimethylamine (2.0 mmol) and NaBH₃CN (1.5 mmol).

  • Stir at 25°C for 24 hours.

  • Acidify with HCl and extract with ethyl acetate.

Yield Optimization :

  • Excess dimethylamine (2.5 equivalents) improves conversion.

  • Acidic workup minimizes byproduct formation.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Coupling of Quinoline Halides

A patent describing the synthesis of tetrafluorobenzoyl acrylates highlights the utility of palladium catalysts in forming C–N bonds. Adapting this, quinolin-3-yl bromide could couple with ethyl dimethylaminoacetate using Pd(OAc)₂ and Xantphos.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : DIPEA (3.0 equivalents)

  • Solvent : Dioxane, 80°C, 12 hours.

Challenges :

  • Steric hindrance from the quinoline moiety may reduce yield.

  • High catalyst loading (5–10 mol%) may be required.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography (60–120 mesh) with ethyl acetate/petroleum ether gradients effectively isolates the target compound. This aligns with purification methods for related esters.

Recrystallization

Recrystallization from ethanol/ethyl acetate (1:3) yields pure product, as demonstrated in the synthesis of phenylquinoxaline derivatives.

Spectroscopic Analysis

  • ¹³C NMR : Key peaks include δ 170.3 (C=O), δ 155.1 (quinoline C-3), and δ 45.2 (N(CH₃)₂).

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of each method:

Method Yield (%) Purity (%) Complexity
Nucleophilic Substitution70–85≥95Moderate
Reductive Amination65–75≥90Low
Palladium Catalysis50–60≥85High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(quinolin-6-yl)acetate (C₁₃H₁₃NO₂)
  • Structure: Differs in the position of the quinoline substituent (6-yl instead of 3-yl) and lacks the dimethylamino group.
  • Properties: The 6-position on quinoline may alter electronic effects and steric interactions compared to the 3-position.
Ethyl 2-(diethylamino)-2-phenylacetate (C₁₄H₂₁NO₂)
  • Structure: Replaces quinolin-3-yl with a phenyl group and substitutes dimethylamino with diethylamino.
  • Properties: The bulkier diethylamino group increases steric hindrance, which could slow reaction kinetics in further derivatization. The phenyl group provides a simpler aromatic system, likely enhancing lipophilicity compared to quinoline-containing analogues .
Ethyl 2-cyano-2-quinolin-2-ylacetate (C₁₄H₁₁N₂O₂)
  • Structure: Features a cyano group (-CN) instead of dimethylamino, attached to the α-carbon alongside a quinolin-2-yl group.
  • Properties: The electron-withdrawing cyano group may reduce nucleophilicity at the α-carbon, contrasting with the electron-donating dimethylamino group in the target compound. This difference could influence reactivity in condensation or cyclization reactions .

Functional Group Variations

Ethyl 2-acetyl-3-(dimethylamino)acrylate (C₉H₁₅NO₃)
  • Structure: Contains an acrylate backbone with acetyl and dimethylamino substituents.
  • Properties : The conjugated double bond in the acrylate system enhances electrophilicity, making this compound more reactive in Michael additions compared to the saturated acetate ester in the target compound .
Acetic acid, 2-(dimethylamino)ethyl ester (C₆H₁₃NO₂)
  • Structure: A simpler ester lacking the quinoline moiety.
  • Properties : The absence of aromatic systems results in lower molecular weight (131.17 g/mol) and higher volatility. Applications include use as a precursor in polymer chemistry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Ethyl 2-(dimethylamino)-2-(quinolin-3-yl)acetate C₁₅H₁₇N₂O₂ 269.31 Quinolin-3-yl, N(CH₃)₂ Moderate in polar solvents (DMF, ethanol)
Ethyl 2-(quinolin-6-yl)acetate C₁₃H₁₃NO₂ 215.25 Quinolin-6-yl Low in water; soluble in DCM
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 Phenyl, N(CH₂CH₃)₂ High in organic solvents (ethyl acetate)
Ethyl 2-cyano-2-quinolin-2-ylacetate C₁₄H₁₁N₂O₂ 245.25 Quinolin-2-yl, -CN Low in alcohols; soluble in acetone

Biological Activity

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with dimethylaminoacetate under specific conditions. The resulting product can be characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity.

Biological Activity Overview

1. Anticancer Properties

Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, including MCF-7 (breast cancer), showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 Value (μM)Mechanism
This compoundMCF-7TBDInduction of apoptosis
Related Quinoline DerivativeSKBR38.50Cell cycle arrest in G2-M phase

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, potentially through the activation of specific apoptotic pathways.

2. Neuropharmacological Activity

In addition to anticancer activity, quinoline derivatives have been investigated for their neuropharmacological effects, particularly as inhibitors of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Computational studies have shown that compounds similar to this compound can exhibit strong binding affinities to AChE, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Case Study 1: Antiproliferative Effect on Breast Cancer Cells

A study conducted by Zhao et al. synthesized several quinoline derivatives and evaluated their antiproliferative effects on breast cancer cell lines using the MTT assay. This compound demonstrated an IC50 value comparable to leading anticancer agents, indicating its potential as a therapeutic agent.

Case Study 2: Inhibition of Acetylcholinesterase

In silico studies highlighted the compound's potential as an AChE inhibitor. Through molecular docking simulations, it was found that this compound binds effectively to the active site of AChE, suggesting a mechanism for enhancing cholinergic transmission in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Alkylation of quinolin-3-yl precursors (e.g., 3-acetylquinoline) with methyl chloroacetate under basic conditions (K₂CO₃, DMF/acetone) to form intermediates .
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine or reductive amination with NaBH₄ .
  • Optimization : Control temperature (60–80°C), solvent polarity (DMF for solubility), and stoichiometry to minimize side products. Monitor via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Recommended Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ ~4.2 ppm for CH₂COO), quinoline aromatic protons (δ 7.5–9.0 ppm), and dimethylamino signals (δ ~2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary challenges in achieving regioselectivity during alkylation of quinoline derivatives?

  • Key Issues :

  • Ambident nucleophilicity of quinoline N- vs. O-sites can lead to competing alkylation pathways .
  • Mitigation : Use bulky bases (e.g., DBU) to favor N-alkylation or adjust solvent polarity to stabilize transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain efficacy gaps .
  • Target Engagement Studies : Use CRISPR-mediated gene knockout or fluorescent probes to validate target interactions in vivo .
  • Data Normalization : Account for interspecies metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Q. What strategies improve yield in multi-step syntheses involving enamino ester intermediates?

  • Optimization Tactics :

  • Intermediate Trapping : Use scavengers (e.g., polymer-bound reagents) to remove excess electrophiles .
  • Flow Chemistry : Continuous processing reduces decomposition of sensitive intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro or cyano groups .

Q. How does the dimethylamino group influence the compound’s mechanism of action in enzyme inhibition?

  • Mechanistic Insights :

  • Binding Affinity : The dimethylamino group enhances hydrogen bonding with catalytic residues (e.g., in kinases or phosphatases) .
  • Solubility Effects : Protonation at physiological pH improves membrane permeability, confirmed via logP/logD measurements .
  • Validation : Molecular docking (AutoDock Vina) and mutagenesis studies to map binding pockets .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in quinoline-based analogs?

  • SAR Framework :

  • Core Modifications : Systematic variation of substituents (e.g., electron-withdrawing groups at C-7) to assess impact on bioactivity .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
  • High-Throughput Screening : Assay libraries of analogs against target enzymes (e.g., fluorescence-based kinase assays) .

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